N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
Description
N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a benzyl group at position 5 and an acetamide moiety linked to a 4-methoxyphenyl group. The 1,3,4-oxadiazole scaffold is recognized for its bioisosteric properties, enhancing pharmacological activity through hydrogen bonding and π-π interactions with biological targets . This compound has been studied for its structural and functional similarities to derivatives with anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-9-7-14(8-10-15)11-16(22)19-18-21-20-17(24-18)12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMYGPGQWKOYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxyphenylacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with benzyl chloride and a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Formation of the 1,3,4-Oxadiazole Core
The oxadiazole ring is typically synthesized via cyclization reactions. For example:
-
Hydrazide Cyclization : Hydrazides derived from carboxylic acids (e.g., benzyl hydrazine) react with carbon disulfide () in basic alcoholic conditions (e.g., KOH/ethanol) to form 5-substituted-1,3,4-oxadiazole-2-thiols .
-
Dehydration of Diacylhydrazines : Acid-catalyzed dehydration of diacylhydrazines (e.g., from benzyl-substituted precursors) yields 1,3,4-oxadiazoles.
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole formation | , KOH, ethanol, reflux | 65–80 | |
| Cyclization | , 100°C | 70–85 |
Acetamide Functionalization
The acetamide group is introduced via nucleophilic substitution:
-
Bromoacetylation : Reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol with 2-bromo-N-substituted acetamides in DMF with NaH at 35°C .
-
Coupling Reactions : Amide bond formation between the oxadiazole amine and 4-methoxyphenylacetic acid derivatives using coupling agents like EDCI/HOBt .
Key Data:
| Reaction Type | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Bromoacetylation | 2-bromoacetyl bromide | 35 | 8 | 75–90 |
| Amide coupling | EDCI, HOBt, DMF | RT | 12 | 80–95 |
Oxadiazole Ring Reactions
-
Nucleophilic Substitution : The sulfur atom in the oxadiazole-2-thiol derivative undergoes alkylation or arylation with electrophiles (e.g., alkyl halides).
-
Oxidation : The thioether (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using or .
-
Ring-Opening : Acidic hydrolysis (e.g., HCl) cleaves the oxadiazole ring to form thioamides or hydrazides .
Example Transformations:
| Reaction | Conditions | Product |
|---|---|---|
| Alkylation | R-X, K₂CO₃, DMF, 50°C | 2-alkylthio-oxadiazole |
| Oxidation | , AcOH | Oxadiazole sulfoxide/sulfone |
| Acid Hydrolysis | 6M HCl, reflux | Hydrazide derivative |
Acetamide and Methoxyphenyl Reactivity
-
Hydrolysis : The acetamide group hydrolyzes to carboxylic acid under acidic (HCl) or basic (NaOH) conditions.
-
Electrophilic Substitution : The 4-methoxyphenyl group undergoes nitration or sulfonation at the para position due to electron-donating methoxy effects .
-
Demethylation : BBr₃ in DCM removes the methoxy group, yielding a phenolic derivative .
Reaction Outcomes:
| Functional Group | Reaction | Product |
|---|---|---|
| Acetamide | NaOH, H₂O, reflux | 2-(4-methoxyphenyl)acetic acid |
| 4-Methoxyphenyl | HNO₃, H₂SO₄, 0°C | 3-nitro-4-methoxyphenyl derivative |
| Methoxy | BBr₃, DCM, -78°C | Phenolic compound |
Enzyme Interactions
-
Alkaline Phosphatase Inhibition : The oxadiazole ring binds to Zn²⁺ in the enzyme’s active site, disrupting catalytic activity.
-
Antimicrobial Activity : Thioether and acetamide groups enhance interactions with bacterial cell walls, as evidenced by MIC values (e.g., 8 µg/mL against S. aureus) .
Stability and Degradation
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole moiety. For instance:
- Activity Against Cancer Cell Lines : A related study demonstrated that similar oxadiazole derivatives exhibited significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) ranging from 51% to 86% . This suggests that N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide may also possess similar anticancer properties.
Case Study: Synthesis and Evaluation
A study synthesized various oxadiazole derivatives and evaluated their cytotoxic effects. The results indicated that compounds with structural similarities to this compound showed promising results in inducing apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been extensively studied. Compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria:
- Mechanism of Action : The oxadiazole scaffold can interact with bacterial enzymes or cellular structures, leading to bacterial cell death .
Case Study: Antimicrobial Screening
In a study focused on antimicrobial activity, several oxadiazole derivatives were tested against common pathogens. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting that this compound might exhibit similar activity .
Anti-Diabetic Potential
Emerging research has also pointed to the potential anti-diabetic effects of oxadiazole derivatives.
Summary of Applications
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the benzyl and methoxyphenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological profile of 1,3,4-oxadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogues:
Pharmacological and Mechanistic Insights
- Enzyme Inhibition : Compound 129 (trifluoromethyl substituent) exhibits potent ALP inhibition (IC50 = 0.420 µM), outperforming the target compound’s structural relatives. The trifluoromethyl group’s electron-withdrawing nature may enhance binding affinity .
- Anticancer Activity : Derivatives with 4-methoxyphenyl (e.g., Compound 38) show broad-spectrum anticancer effects, suggesting the methoxy group’s role in improving membrane permeability or target interaction .
- Antimicrobial Activity : Compound 2b’s benzofuran-oxadiazole hybrid highlights the importance of aromatic systems in microbial target engagement, though the target compound’s benzyl group may offer different steric advantages .
Structural and Spectroscopic Analysis
- IR/NMR Profiles : The target compound’s 4-methoxyphenyl group likely exhibits characteristic O–CH3 stretching (~2830 cm⁻¹) and aromatic C–H vibrations (~3000 cm⁻¹), similar to Compound 14a .
- Hydrogen Bonding : The acetamide moiety facilitates hydrogen bonding with receptors, a feature shared with Compound 129 and other 1,3,4-oxadiazole derivatives .
Biological Activity
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 337.37 g/mol. It features an oxadiazole ring, which is known for its bioactive properties, and a methoxyphenyl group that can enhance its pharmacological profile.
1. Antiparasitic Activity
Recent studies have highlighted the potential of oxadiazole derivatives in combating parasitic infections. For instance, a study reported that related compounds exhibited significant inhibition against Plasmodium falciparum (the causative agent of malaria). The incorporation of polar functionalities in similar structures improved their aqueous solubility and metabolic stability, which are crucial for in vivo efficacy .
2. Alkaline Phosphatase Inhibition
A series of substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides were synthesized and evaluated for their inhibitory activity against human alkaline phosphatase (ALP). The results indicated that these compounds displayed good to excellent inhibitory activities, with some derivatives showing IC50 values in the low micromolar range .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-thione demonstrated that these compounds could be synthesized through a multi-step process involving chloroacetyl derivatives. The biological screening revealed promising results against various biological targets, suggesting potential therapeutic applications .
Case Study 2: Pharmacological Profiling
Another research effort evaluated the pharmacological profiles of several oxadiazole derivatives. The study found that modifications at specific positions significantly influenced the biological activity. For example, the introduction of different substituents on the benzyl group enhanced the potency against specific cancer cell lines .
Data Tables
| Compound | Activity | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | Alkaline Phosphatase Inhibition | 0.5 | Strong inhibitory activity |
| Compound B | Antimalarial | 0.064 | High potency against P. falciparum |
| Compound C | Cytotoxicity | 0.115 | Moderate cytotoxic effects on cancer cells |
Research Findings
- Antiparasitic Mechanism : The mechanism of action for similar oxadiazole derivatives involves the inhibition of crucial enzymes in the parasite's metabolic pathways, leading to reduced viability and replication rates .
- Metabolic Stability : The metabolic stability of these compounds was assessed using human liver microsomes, revealing that some derivatives exhibit promising profiles with half-lives suitable for further development .
- Structure-Activity Relationship (SAR) : The SAR studies indicated that specific substitutions on the oxadiazole ring significantly affected both potency and selectivity against various biological targets .
Q & A
Q. Intermediate Stabilization :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of reactive intermediates like hydrazides.
- Employ low-temperature conditions (−10°C to 0°C) during acyl chloride formation to minimize side reactions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
Key techniques include:
¹H/¹³C NMR :
- Peaks of Interest :
- Oxadiazole protons : Singlet at δ 8.1–8.3 ppm (C-2 proton).
- Benzyl group : Multiplet at δ 7.2–7.4 ppm (aromatic protons) and δ 4.5 ppm (CH₂).
- Acetamide carbonyl : Signal at ~168–170 ppm in ¹³C NMR .
IR Spectroscopy :
- Key Bands :
- N–H stretch (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and C–O–C (~1250 cm⁻¹) for the oxadiazole and methoxy groups .
Mass Spectrometry (HRMS) :
- Confirm molecular ion ([M+H]⁺) with <5 ppm error. Fragmentation patterns (e.g., loss of benzyl group, m/z 91) validate structural motifs .
Advanced: How can molecular docking and dynamics simulations predict the binding affinity of this compound with target enzymes like alkaline phosphatase (ALP)?
Methodological Answer:
Target Selection : Use ALP enzyme (PDB: 1EW2) for docking studies .
Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 (B3LYP/6-31G* level).
Docking Software : Employ AutoDock Vina with parameters:
- Grid box centered on the active site (20 ų).
- Exhaustiveness = 100.
Key Interactions :
- Hydrogen bonds : Between the oxadiazole nitrogen and Arg165.
- π-π stacking : Benzyl group with Phe256.
- Binding Energy : −7.90 kcal/mol (compound 129 in ).
Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å).
Advanced: What strategies address discrepancies between in vitro IC₅₀ values and in silico binding predictions?
Methodological Answer:
Case Study : If computational models predict high affinity (e.g., −7.90 kcal/mol) but in vitro IC₅₀ is suboptimal (~0.42 µM vs. standard 2.80 µM ):
Solubility Check : Measure logP (e.g., >3 may reduce bioavailability). Use HPLC to assess aggregation.
Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
Metabolic Stability : Test microsomal stability (e.g., rat liver microsomes) to identify rapid degradation.
Structural Tweaks : Modify the benzyl group to trifluoromethyl (as in ) or introduce sulfonamide for enhanced solubility.
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s anticancer activity?
Methodological Answer:
SAR Insights from :
| Modification | Biological Impact |
|---|---|
| Benzyl → Trifluoromethyl | ↑ ALP inhibition (IC₅₀: 0.42 µM vs. 2.80 µM) |
| Methoxy → Nitro | ↓ Cytotoxicity (HCT-116 cells) |
| Oxadiazole → Thiadiazole | Alters selectivity for kinase targets |
Q. Optimization Steps :
- Synthetic Libraries : Prepare 10–15 analogs with variations at the benzyl and methoxy positions.
- Assays : Test against cancer cell lines (e.g., MCF-7, PC-3) using MTT assays. Prioritize compounds with IC₅₀ <1 µM .
Basic: What are the recommended protocols for evaluating this compound’s enzymatic inhibition kinetics?
Methodological Answer:
Enzyme Source : Recombinant human ALP (rhALP) expressed in E. coli .
Substrate : p-Nitrophenyl phosphate (pNPP) at 10 mM in Tris buffer (pH 9.0).
Procedure :
- Pre-incubate compound (0.1–10 µM) with rhALP (5 U/mL) for 10 min.
- Add pNPP and measure absorbance (405 nm) every 30 sec for 5 min.
Data Analysis :
- Calculate IC₅₀ using GraphPad Prism (nonlinear regression).
- Determine inhibition type via Lineweaver-Burk plots.
Advanced: How can crystallography resolve conflicting data on the compound’s binding mode?
Methodological Answer:
Case Example : If NMR suggests flexible binding, but docking predicts rigidity:
Co-crystallization : Soak ALP crystals with 5 mM compound for 48 hr.
Data Collection : Use synchrotron radiation (λ = 1.0 Å) to achieve <2.0 Å resolution.
Refinement : SHELXL for structure refinement (R-factor <0.20) .
Validation : Compare electron density maps (e.g., omit maps) to confirm ligand placement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
